3E,8Z-Tetradecadienyl acetate

Übersicht

Beschreibung

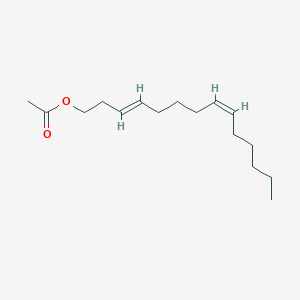

3E,8Z-Tetradecadienyl acetate: is an organic compound with the molecular formula C16H28O2 . It is a type of pheromone, specifically a sex pheromone, used by certain insects such as the South American potato tuber moth (Scrobipalpula absoluta) . This compound plays a crucial role in the mating behavior of these insects, making it significant in the study of insect communication and pest control.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3E,8Z-Tetradecadienyl acetate typically involves the esterification of 3,8-Tetradecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored .

Analyse Chemischer Reaktionen

Key Steps:

-

Acetylation of Alcohol Precursors :

The hydroxyl group of 3E,8Z-tetradecadien-1-ol is acetylated using acetic anhydride in pyridine, forming the acetate ester. This method ensures high stereochemical purity and is widely adopted in industrial settings . -

Alternative Esterification Methods :

Transesterification with alkyl acetates or reaction with acetyl chloride under acid catalysis can also yield the compound .

Formation of Double Bonds

The stereoselective synthesis of 3E,8Z-tetradecadienyl acetate relies on strategic bond formation:

Wittig Reaction

Used to establish the 3E double bond :

- A Wittig reaction between a stabilized ylide and an aldehyde precursor generates the (E)-configured double bond with high selectivity .

- Example:

Alkyne Reduction

The 8Z double bond is formed via stereospecific reduction of an alkyne intermediate using lithium aluminum hydride (LAH) :

textAlkyne + LAH → cis-alkene (Z-configuration)

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are employed to assemble the carbon backbone:

Degradation and Stability

While stability data under environmental conditions is limited, the acetate group is susceptible to hydrolysis under acidic or basic conditions:

textThis compound + H₂O → 3E,8Z-tetradecadien-1-ol + Acetic acid

Key Synthetic Routes

A comparative overview of synthesis strategies:

| Method | Yield (%) | Stereoselectivity | Key Advantage | Source |

|---|---|---|---|---|

| Wittig + LAH | 75–85 | High (E,Z) | Scalable for industrial production | |

| Pd-Catalyzed Coupling | 60–70 | Moderate | Flexibility in chain elongation |

Research Gaps

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

3E,8Z-Tetradecadienyl acetate serves as a model compound in chemical research, particularly in the study of pheromone synthesis. It is utilized to explore chemical communication mechanisms in insects and to develop synthetic methodologies for esterification and isomerization reactions. The compound can undergo various chemical reactions:

- Oxidation : Leads to the formation of aldehydes or carboxylic acids.

- Reduction : Results in the formation of saturated esters or alcohols.

- Substitution : Participates in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed through these reactions include 3,8-tetradecadienoic acid from oxidation and 3,8-tetradecadien-1-ol from reduction.

Biological Research Applications

In biological research, this compound is crucial for studying mating behaviors and communication mechanisms among insects. Specifically, it functions as a sex pheromone that attracts male insects to females, facilitating reproduction. The mechanism involves binding to specific olfactory receptors in the antennae of male insects, triggering neural responses that lead to attraction .

Case Studies

- Moth Attraction : Research has shown that this compound effectively attracts moths like Scrobipalpuloides absoluta. This application is pivotal in controlling moth populations through pheromone traps, which are environmentally friendly alternatives to chemical pesticides .

- Pheromone Blends : Studies indicate that variations of this compound can be blended with other pheromones to enhance attraction efficacy and disrupt mating behaviors among pest populations .

Agricultural Applications

In agriculture, this compound is employed in sustainable pest management strategies. Its use in pheromone traps helps monitor and control pest populations without relying on harmful chemical pesticides. This approach not only protects crops but also promotes ecological balance by reducing pesticide residues in the environment.

Industrial Applications

The compound finds applications in various industrial sectors where insect attraction is necessary for monitoring and controlling pest populations. By utilizing this compound in traps or attractants, industries can effectively manage pests while minimizing environmental impact.

Chemical Properties and Reactions

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | 3,8-Tetradecadienoic acid | Potassium permanganate (KMnO4) |

| Reduction | 3,8-Tetradecadien-1-ol | Lithium aluminum hydride (LiAlH4) |

| Substitution | Various substituted esters or amides | Hydroxide ions (OH-) or amines |

Wirkmechanismus

Mechanism: 3E,8Z-Tetradecadienyl acetate functions as a sex pheromone by binding to specific olfactory receptors in the antennae of male insects. This binding triggers a series of neural responses that lead to the attraction of the male to the female emitting the pheromone .

Molecular Targets and Pathways: The primary molecular targets are the olfactory receptors located on the antennae of the insects. The binding of the pheromone to these receptors activates signal transduction pathways involving G-protein coupled receptors (GPCRs), leading to changes in the behavior of the insect .

Vergleich Mit ähnlichen Verbindungen

3E,8Z-Tetradecadien-1-ol: The alcohol counterpart of 3E,8Z-Tetradecadienyl acetate, used in similar pheromone studies.

3E,8Z-Tetradecadienal: An aldehyde derivative with similar applications in pheromone research.

3E,8Z-Tetradecadienoic acid: The carboxylic acid derivative, also used in pheromone and chemical communication studies.

Uniqueness: this compound is unique due to its specific role as a sex pheromone in certain insect species. Its ability to attract male insects makes it particularly valuable in the development of pheromone-based pest control methods, which are more targeted and environmentally friendly compared to traditional chemical pesticides .

Eigenschaften

CAS-Nummer |

163041-87-0 |

|---|---|

Molekularformel |

C16H28O2 |

Molekulargewicht |

252.39 g/mol |

IUPAC-Name |

[(3E,8E)-tetradeca-3,8-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3/b8-7+,13-12+ |

InChI-Schlüssel |

WWXVCCMNRBSSKV-GEJAPMDVSA-N |

SMILES |

CCCCCC=CCCCC=CCCOC(=O)C |

Isomerische SMILES |

CCCCC/C=C/CCC/C=C/CCOC(=O)C |

Kanonische SMILES |

CCCCCC=CCCCC=CCCOC(=O)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.